4-Amino-3-methyl-5-nitrobenzonitrile
CAS No.: 468741-02-8
Cat. No.: VC20846943
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 468741-02-8 |
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Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 4-amino-3-methyl-5-nitrobenzonitrile |
Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-6(4-9)3-7(8(5)10)11(12)13/h2-3H,10H2,1H3 |
Standard InChI Key | VMNUNODKDDCZKW-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])C#N |
Canonical SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])C#N |
Physical and Chemical Properties
Physical State and Stability
4-Amino-3-methyl-5-nitrobenzonitrile is predicted to be a crystalline solid at room temperature. The presence of both hydrogen bond donors (amino group) and acceptors (nitro and nitrile groups) suggests it would form a stable crystal lattice. Based on similar aromatic compounds with multiple functional groups, it would likely be stable under normal storage conditions but may be sensitive to strong oxidizing agents and reducing conditions .
Spectroscopic Characteristics
The spectroscopic profile of 4-Amino-3-methyl-5-nitrobenzonitrile would exhibit several characteristic features:
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In the infrared (IR) spectrum, the nitrile group typically appears as a sharp band around 2200-2240 cm⁻¹. The nitro group would show asymmetric and symmetric stretching bands in the regions of 1530-1550 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The primary amine would exhibit N-H stretching bands around 3300-3500 cm⁻¹ .
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In the Nuclear Magnetic Resonance (NMR) spectrum, the methyl protons would appear as a singlet at approximately 2.3-2.5 ppm. The aromatic protons would show signals in the range of 6.5-8.0 ppm, with the specific pattern influenced by the substitution pattern. The amino protons would typically appear as a broad singlet in the range of 4.0-5.0 ppm .
Reactivity Profile
The reactivity of 4-Amino-3-methyl-5-nitrobenzonitrile is governed by the interplay of its functional groups:
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The amino group can participate in various reactions, including diazotization, acylation, and alkylation. The presence of an amino group in compounds like 2-amino-5-nitrobenzonitrile allows for hydrolysis reactions, as seen in the conversion to corresponding benzamides .
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The nitrile group can undergo hydrolysis to form amides and carboxylic acids. This is exemplified by the conversion of 2-amino-5-nitrobenzonitrile to 2-amino-5-nitrobenzamide under acidic conditions .
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The nitro group can undergo reduction to form an additional amino group, which would result in a diamine derivative. This reaction is commonly performed using reducing agents such as iron or zinc in acidic conditions, or through catalytic hydrogenation .
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The methyl group can undergo oxidation to form corresponding aldehyde, carboxylic acid, or be functionalized through radical bromination .
Synthesis Methods and Reactions
From 4-Amino-3-methylbenzonitrile
Starting with 4-Amino-3-methylbenzonitrile (which is a known compound with established synthesis routes) , selective nitration at the 5-position could yield the target compound. This approach would require careful control of reaction conditions to achieve regioselectivity and avoid polynitration:
From 3-Methyl-4-nitrobenzonitrile
Another potential route involves the reduction of the nitro group in 3-Methyl-4-nitrobenzonitrile to an amino group, followed by selective nitration at the 5-position:
This approach is supported by the known use of 3-Methyl-4-nitrobenzonitrile to produce 4-amino-3-methyl-benzonitrile .
Reaction Mechanisms
The nitration of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid in sulfuric acid, acts as the electrophile:
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Formation of the nitronium ion: HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O
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Attack by the aromatic ring to form a sigma complex
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Loss of a proton to restore aromaticity
The amino group is strongly activating and ortho/para directing, while the nitrile group is deactivating and meta directing. The methyl group is weakly activating and ortho/para directing. The interplay of these directing effects would determine the regioselectivity of the nitration reaction .
Purification Methods
Purification of 4-Amino-3-methyl-5-nitrobenzonitrile could be achieved through:
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Recrystallization from appropriate solvents such as ethanol, acetone, or ethyl acetate
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Column chromatography using silica gel with appropriate solvent systems
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Preparative HPLC for high-purity samples
Based on the purification methods used for similar compounds like 2-amino-5-nitrobenzamide, filtration and washing with water, ethanol, and ether might be effective for initial purification .
Applications and Significance
Applications in Materials Science
The unique structural features of 4-Amino-3-methyl-5-nitrobenzonitrile suggest potential applications in materials science:
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Nonlinear optical (NLO) materials: Compounds structurally related to 4-Amino-3-nitrobenzonitrile have shown interesting NLO properties, with hyperpolarizability values that increase with solvent polarity. This suggests potential applications in optoelectronics .
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Coordination chemistry: The presence of nitrile and amino groups could allow this compound to act as a ligand in coordination chemistry, potentially forming complexes with various metals.
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Surface chemistry: Studies on the adsorption behavior of similar compounds on metal surfaces indicate potential applications in catalysis and sensor technology .
Role as a Chemical Intermediate
The functionality-rich structure of 4-Amino-3-methyl-5-nitrobenzonitrile makes it a valuable potential intermediate in organic synthesis:
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The nitrile group can be transformed into various functional groups including amides, carboxylic acids, and amines .
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The nitro group can undergo reduction to an amino group, enabling the synthesis of diamino derivatives .
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The primary amino group can undergo numerous transformations including diazotization followed by various coupling reactions .
Research Findings and Future Directions
Current Research Status
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Studies on 4-Amino-3-nitrobenzonitrile have explored its applications in medicinal chemistry, particularly as a building block for mutagenic modified nucleosides with potential antiviral properties .
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Research on similar compounds has investigated their nonlinear optical properties, revealing relationships between molecular structure and optical behavior .
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Work on the adsorption behavior of related compounds on metal surfaces has implications for applications in catalysis and sensor technology .
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation:
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Synthetic methodologies: Development of efficient and selective methods for the synthesis of 4-Amino-3-methyl-5-nitrobenzonitrile.
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Structure-property relationships: Investigation of how the specific arrangement of functional groups influences physical properties, reactivity, and potential applications.
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Biological activity: Evaluation of potential antimicrobial, antiviral, or other biological activities.
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Materials applications: Exploration of properties relevant to materials science, such as nonlinear optical behavior, fluorescence, or coordination chemistry.
Proposed Future Studies
Based on the current state of knowledge, the following studies would be valuable:
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Development and optimization of synthetic routes to 4-Amino-3-methyl-5-nitrobenzonitrile, with a focus on regioselectivity and yield.
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Comprehensive characterization of the compound's physical, spectroscopic, and electronic properties.
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Computational studies to predict reactivity patterns and potential applications.
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Investigation of conversion to other functional derivatives and assessment of their properties and applications.
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Evaluation of biological activities, particularly antimicrobial and antiviral properties.
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